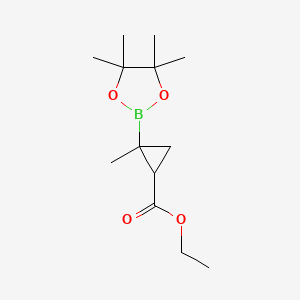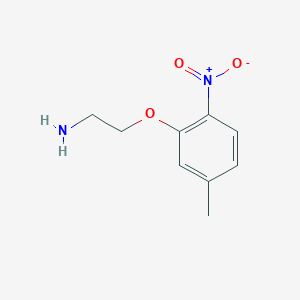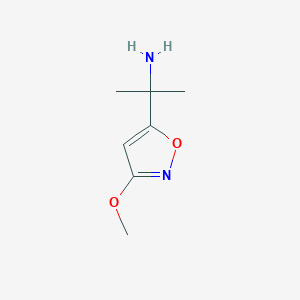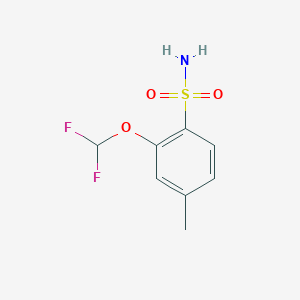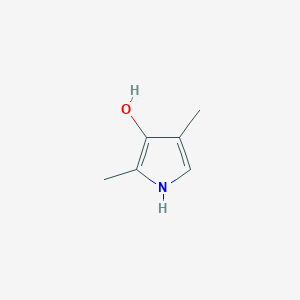
2,4-Dimethyl-1h-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1h-pyrrol-3-ol: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes The presence of two methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dimethyl-1h-pyrrol-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst like iron (III) chloride can yield pyrrole derivatives . Another method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids followed by acid-mediated cyclization .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
2,4-Dimethyl-1h-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base or acid catalyst.
Major Products:
The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and saturated pyrrole derivatives.
Scientific Research Applications
Chemistry:
2,4-Dimethyl-1h-pyrrol-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural product analogs .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential pharmacological activities. Pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1h-pyrrol-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methyl groups can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparison with Similar Compounds
Pyrrole: The parent compound without any substituents.
2,5-Dimethylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions.
3-Hydroxypyrrole: Pyrrole with a hydroxyl group at the 3 position.
Uniqueness:
2,4-Dimethyl-1h-pyrrol-3-ol is unique due to the specific positioning of its substituents. The combination of methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and enhances its utility in various applications .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2,4-dimethyl-1H-pyrrol-3-ol |
InChI |
InChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3 |
InChI Key |
UAXUNQXFKSUFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
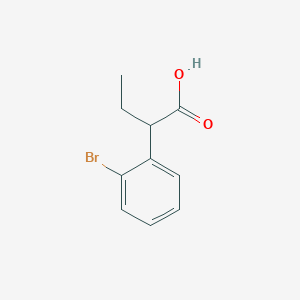

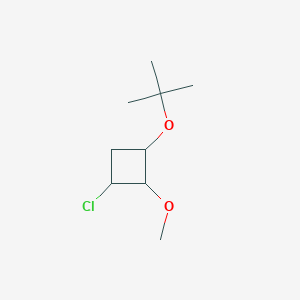
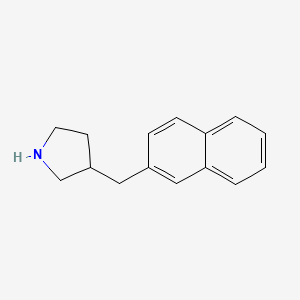



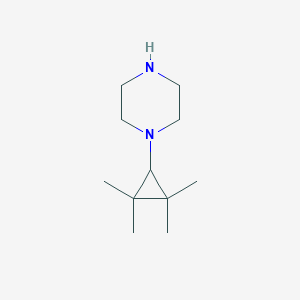
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
